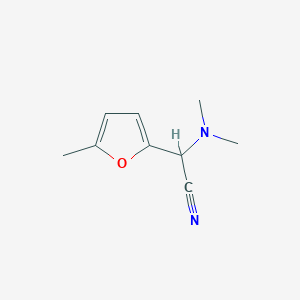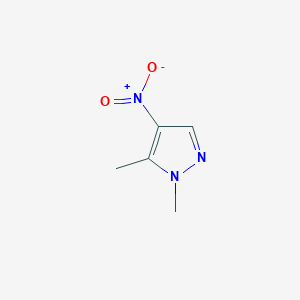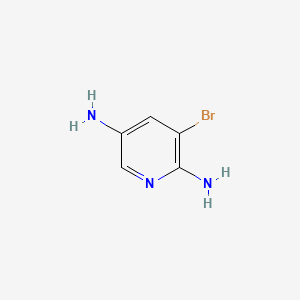
3-Bromopyridine-2,5-diamine
Vue d'ensemble
Description
3-Bromopyridine-2,5-diamine, also known as 2,3-Diamino-5-bromopyridine, is a compound with the molecular formula C5H6BrN3 . It appears as a light yellow to purple or light brown powder .
Synthesis Analysis
2,3-Diamino-5-bromopyridine can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . Another synthetic method involves the dropwise addition of bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours .Molecular Structure Analysis
The molecular structure of 3-Bromopyridine-2,5-diamine contains bromine and amino groups, which can undergo various structural modifications . The SMILES string representation of the molecule isNc1cc(Br)cnc1N . Chemical Reactions Analysis
The molecular structure of 3-Bromopyridine-2,5-diamine contains multiple reaction sites due to the presence of bromine and amino groups. This allows it to undergo various structural modifications and serve as an active intermediate in the synthesis of many pharmaceuticals .Physical And Chemical Properties Analysis
3-Bromopyridine-2,5-diamine has a molecular weight of 188.03 . It has a melting point of 155°C (dec.) (lit.) . The compound is a dark brown to violet powder .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
3-Bromopyridine-2,5-diamine: serves as an essential building block in medicinal chemistry. Researchers utilize it to synthesize novel pharmaceutical compounds due to its multiple reactive sites (bromine and amino groups). These modifications lead to the creation of diverse active intermediates for drug discovery .
Heterocyclic Synthesis
The compound’s molecular structure contains both bromine and amino groups, allowing for versatile structural modifications. Scientists use it as a precursor to synthesize various heterocyclic compounds. For instance, it plays a crucial role in the preparation of 6-bromoimidazo-[b]pyridine and 11-bromopyrido[2’,3’:5,6]pyrazino[2,3-f][1,10]phenanthroline .
Cross-Coupling Reactions
Researchers have achieved decarboxylative cross-coupling reactions using 3-bromopyridine-2,5-diamine. These reactions involve coupling 3-pyridyl or 4-pyridyl carboxylates with aryl bromides, leading to the synthesis of 3- or 4-arylpyridines. These compounds are of interest in pharmacological applications .
Safety and Hazards
Orientations Futures
Bipyridine and related compounds, such as 3-Bromopyridine-2,5-diamine, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the development of new synthetic methods and the improvement of existing ones are important future directions .
Mécanisme D'action
Target of Action
It’s known that brominated pyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.
Mode of Action
It’s known that halogenation reactions, such as bromination, can increase the polarity of a molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that 3-Bromopyridine-2,5-diamine might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that 2,3-diamino-5-bromopyridine, a related compound, can be used in the preparation of various heterocyclic compounds . This suggests that 3-Bromopyridine-2,5-diamine might also be involved in the synthesis of a variety of biochemical compounds.
Result of Action
It’s known that brominated pyridines can participate in many reactions associated with aryl halides , suggesting that they might have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the properties of brominated pyridines can be influenced by various factors, including temperature .
Propriétés
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2,5-diamine | |
CAS RN |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



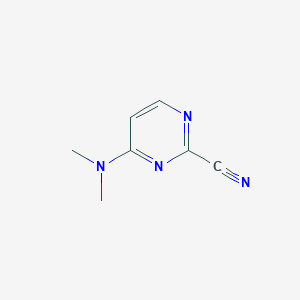
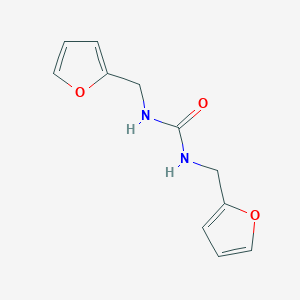

![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
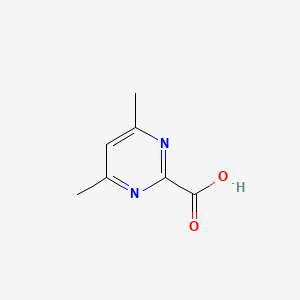
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
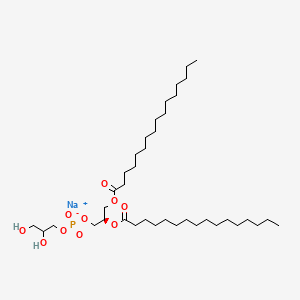
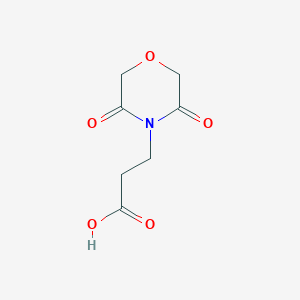
![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
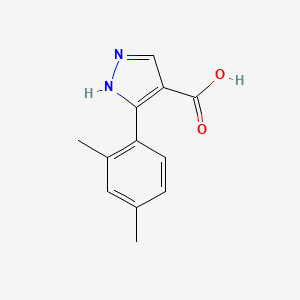
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
